molecular formula C12H15ClN2O2 B11757481 ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11757481
M. Wt: 254.71 g/mol
InChI Key: ZXOBUTGZFHUQNN-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-chloro-2-[(2,5-dimethoxyphenyl)hydrazinylidene]acetate
  • Ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
  • Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]propanoate

Uniqueness

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

ZXOBUTGZFHUQNN-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl

Origin of Product

United States

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